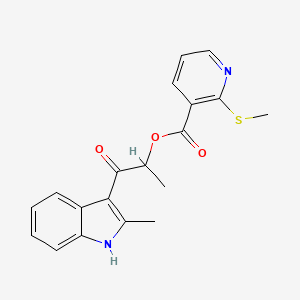

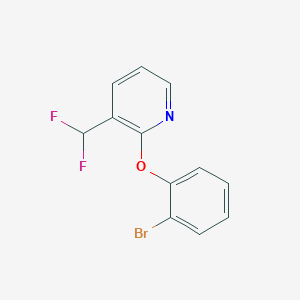

![molecular formula C19H13F6N3OS B2544796 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 626227-18-7](/img/structure/B2544796.png)

2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

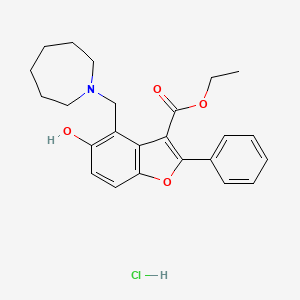

The compound contains several functional groups including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). These groups are attached to a cyclopenta[b]pyridine ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the cyano, trifluoromethyl, sulfanyl, and acetamide groups. These groups could participate in various chemical reactions, including substitution and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For instance, the trifluoromethyl group is known to lower the basicity of compounds and increase their acidity .Scientific Research Applications

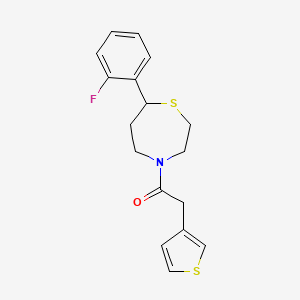

Chemical Inhibitors of Cytochrome P450 Isoforms

The chemical compound 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a potent and selective chemical inhibitor, crucial for studying the metabolism of small-molecule drugs in human liver microsomes. Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs, making the selectivity of inhibitors like this compound vital for deciphering the involvement of specific CYP isoforms and predicting drug-drug interactions (Khojasteh et al., 2011).

Pharmacophore Design for p38α MAP Kinase Inhibitors

The structure of 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide contributes to the pharmacophore design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. This kinase plays a significant role in proinflammatory cytokine release, and inhibitors targeting this pathway are crucial for developing anti-inflammatory therapies. The tri- and tetra-substituted imidazole scaffolds, of which this compound is a part, are highlighted for their selectivity and potency (Scior et al., 2011).

Trifluoromethylation and Drug Design

The trifluoromethyl groups present in 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide are of significant interest in antitubercular drug design. The incorporation of trifluoromethyl (-CF3) substituents has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents effectively. This review underscores the role of -CF3 in enhancing the drug-likeness and antitubercular activity of such compounds, suggesting its potential for future drug development (Thomas, 1969).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F6N3OS/c20-18(21,22)10-3-1-4-11(7-10)27-15(29)9-30-17-13(8-26)16(19(23,24)25)12-5-2-6-14(12)28-17/h1,3-4,7H,2,5-6,9H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZDFIHWWPTZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2544724.png)

![4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2544736.png)